
4-(Quinoxalin-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Quinoxalin-2-yl)benzaldehyde is a compound that features a quinoxaline ring attached to a benzaldehyde moiety. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The benzaldehyde group adds further reactivity and potential for functionalization, making this compound of significant interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 4-(Quinoxalin-2-yl)benzaldehyde typically involves the formation of the quinoxaline ring followed by its attachment to the benzaldehyde group. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This intermediate can then be further functionalized to introduce the benzaldehyde group. Industrial production methods often focus on optimizing reaction conditions to improve yield and reduce costs, with a strong emphasis on green chemistry principles .
Analyse Chemischer Reaktionen
4-(Quinoxalin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The quinoxaline ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(Quinoxalin-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of dyes, fluorescent materials, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-(Quinoxalin-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The quinoxaline ring is known to interact with DNA and proteins, potentially leading to antimicrobial and anticancer activities . The benzaldehyde group can also participate in various biochemical reactions, further contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
4-(Quinoxalin-2-yl)benzaldehyde can be compared with other quinoxaline derivatives, such as:
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A structurally related compound with distinct chemical properties.
Phthalazine: Another isomeric compound with unique applications.
The uniqueness of this compound lies in its combination of the quinoxaline ring and benzaldehyde group, providing a versatile platform for further functionalization and application in various fields .
Eigenschaften
Molekularformel |
C15H10N2O |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
4-quinoxalin-2-ylbenzaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-10-11-5-7-12(8-6-11)15-9-16-13-3-1-2-4-14(13)17-15/h1-10H |
InChI-Schlüssel |
XREQRLVIGPMOTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)
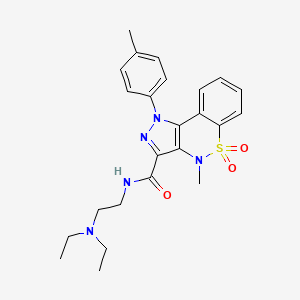
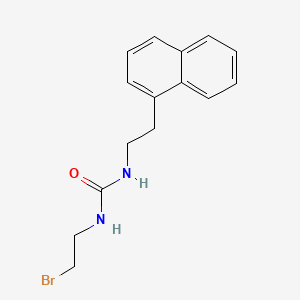
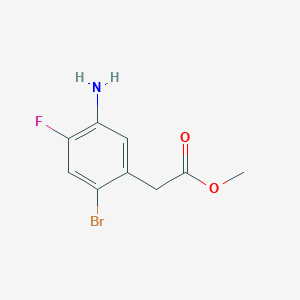
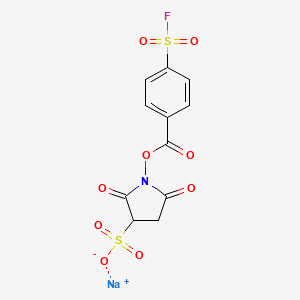
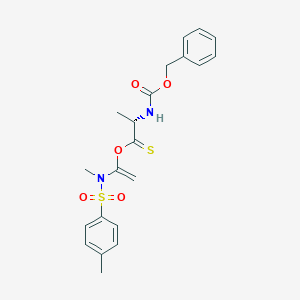
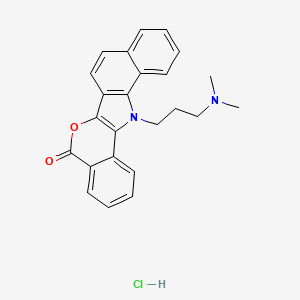
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid](/img/structure/B12813751.png)

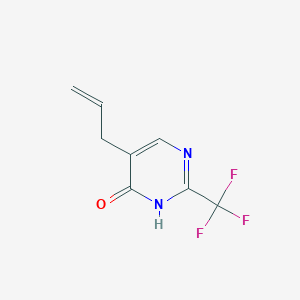
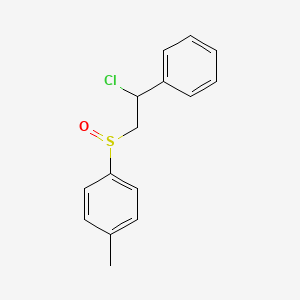

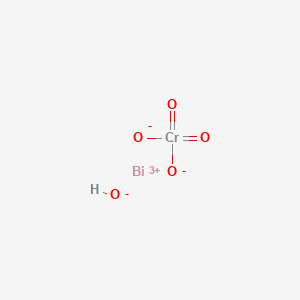
![Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12813799.png)
